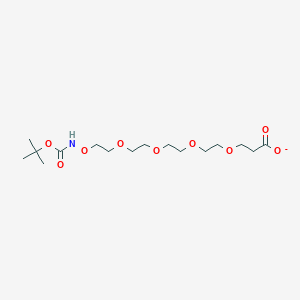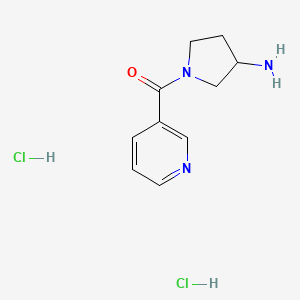
(3-Aminopyrrolidin-1-yl)-pyridin-3-ylmethanone;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride is a chiral compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes a pyrrolidine ring and a pyridine moiety, making it a valuable building block in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride typically involves the reaction of pyridine derivatives with aminopyrrolidine under controlled conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, which are crucial for its applications in pharmaceuticals and other industries .
化学反应分析
Types of Reactions
®-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
科学研究应用
®-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride: The enantiomer of the compound with different stereochemistry.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyridine derivatives: Compounds with similar pyridine moieties but different functional groups.
Uniqueness
®-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride is unique due to its specific chiral configuration and the combination of pyrrolidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
分子式 |
C10H15Cl2N3O |
|---|---|
分子量 |
264.15 g/mol |
IUPAC 名称 |
(3-aminopyrrolidin-1-yl)-pyridin-3-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8;;/h1-2,4,6,9H,3,5,7,11H2;2*1H |
InChI 键 |
DTWVYJHUIDJBBX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)C(=O)C2=CN=CC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


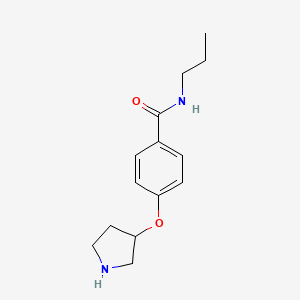
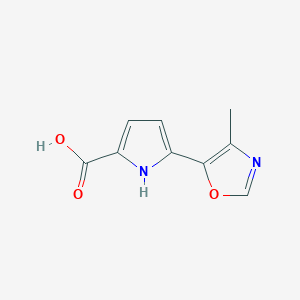
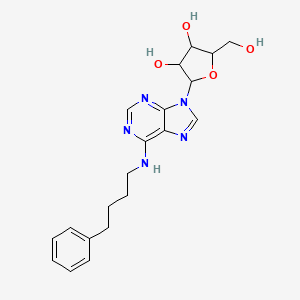
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B14785843.png)
![2-[(6aR)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6a,7,8,9,11-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B14785852.png)

![2-amino-N-cyclopropyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide](/img/structure/B14785865.png)
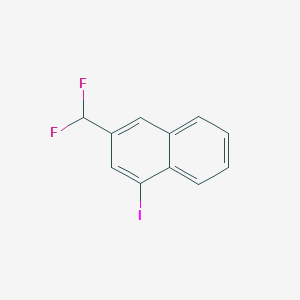
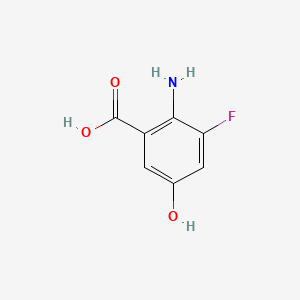
![Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate](/img/structure/B14785888.png)
![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)
